N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
Description
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide (CAS: 1353999-86-6) is a chiral acetamide derivative featuring a piperidin-3-yl core substituted with an amino-acetyl group at the S-configurated position. Its synthesis typically involves multi-step reactions, including amidation and chiral resolution processes .
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFCOVSCMHDIRQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an acetamide group and an aminoethyl side chain. Its molecular formula is , with a molecular weight of approximately 198.28 g/mol. The presence of both an amine and an acetamide group suggests that it may exhibit interesting chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse physiological effects. The exact pathways and targets can vary depending on the context of use, but common interactions include:
- Receptor Binding : The compound may engage with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic processes.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
- The compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have indicated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
2. Antifungal Activity
- This compound also exhibits antifungal activity, particularly against Candida albicans, with MIC values reported between 3.125 to 100 mg/mL . This suggests its potential application in treating fungal infections.
3. Analgesic Effects
- Preliminary studies suggest that the compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system. Further research is needed to elucidate these effects fully.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(piperidin-3-yl)acetamide (S16)
- Structure: Contains a dichloro-oxopyridazinyl substituent instead of the amino-acetyl group.
- Molecular Weight: Not explicitly stated but estimated to be higher due to the dichloro-pyridazine moiety.
- Synthesis : Derived from piperidin-3-yl-acetamide intermediates, with modifications at the acetamide side chain .
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (21)
- Structure: Features an ethyl group at the piperidine nitrogen and a hydroxyimino substituent on the acetamide.
- Synthesis : Prepared via two methods (A and B) with yields of 68% and 72%, respectively. Characterized by NMR and HRMS .
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
Functional Analogues
N-Substituted-2''-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives (7a-k)
- Structure : Piperidin-1-yl linked via a sulfonamide bridge to phenyl groups.
- Activity: Evaluated for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) inhibition. Some derivatives showed promising activity, though none matched the target compound’s structural motif .
- Synthesis: Involves benzenesulfonyl chloride coupling and electrophilic substitution, differing from the target’s amino-acetylation pathway .
Tabulated Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
